- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Cas no 915302-21-5 (Pyrido[3,2-d]pyrimidine, 2-chloro-)
915302-21-5 structure
Product Name:Pyrido[3,2-d]pyrimidine, 2-chloro-
Numero CAS:915302-21-5
MF:C7H4ClN3
MW:165.579759597778
MDL:MFCD13189444
CID:4311728
PubChem ID:11958054
Update Time:2024-10-26
Pyrido[3,2-d]pyrimidine, 2-chloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrido[3,2-d]pyrimidine, 2-chloro-
- 2-Chloro-pyrido[3,2-d]pyrimidine
- 2-Chloropyrido[3,2-d]pyrimidine (ACI)
- MFCD13189444
- 2-Chloropyrido[3,2-d]pyrimidine
- SY358399
- PB28512
- 2-Chloro-pyrido[3,2-d]pyrimidine-C12288
- E76687
- BS-51072
- 915302-21-5
- LEIGIRAWJADGAI-UHFFFAOYSA-N
- SCHEMBL2269742
- chloropyridopyrimidine
- CS-0187912
-
- MDL: MFCD13189444
- Inchi: 1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H
- Chiave InChI: LEIGIRAWJADGAI-UHFFFAOYSA-N
- Sorrisi: ClC1N=C2C(N=CC=C2)=CN=1
Proprietà calcolate
- Massa esatta: 165.0093748g/mol
- Massa monoisotopica: 165.0093748g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 142
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 38.7Ų
Proprietà sperimentali
- Densità: 1.4±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: Not available
- Punto di infiammabilità: Not available
- Pressione di vapore: Not available
Pyrido[3,2-d]pyrimidine, 2-chloro- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pyrido[3,2-d]pyrimidine, 2-chloro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 122845-1g |
2-Chloro-pyrido[3,2-d]pyrimidine, 95+% |
915302-21-5 | 95+% | 1g |
$2492.00 | 2023-09-06 | |
| Chemenu | CM529349-50mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 50mg |
$82 | 2024-07-20 | |
| Chemenu | CM529349-100mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 100mg |
$155 | 2024-07-20 | |
| Chemenu | CM529349-250mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 250mg |
$356 | 2024-07-20 | |
| Chemenu | CM529349-1g |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 1g |
$1069 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1106690-1g |
2-chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 95% | 1g |
$1500 | 2024-07-23 | |
| Ambeed | A787023-25mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 25mg |
$67.0 | 2024-08-02 | |
| Ambeed | A787023-50mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 50mg |
$81.0 | 2024-08-02 | |
| Ambeed | A787023-100mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 100mg |
$98.0 | 2024-08-02 | |
| Ambeed | A787023-250mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 250mg |
$239.0 | 2024-08-02 |
Pyrido[3,2-d]pyrimidine, 2-chloro- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium fluoride Solvents: Water ; rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium fluoride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Efficient synthesis of 2-substituted pyrido[3,2-d]pyrimidines involving SNAr and palladium-catalyzed cross-coupling reactions, Synthesis, 2009, (14), 2379-2384
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Toluene ; 24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
4.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
4.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
Riferimento
- New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
2.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
2.3 Reagents: Potassium fluoride Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
2.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
2.3 Reagents: Potassium fluoride Solvents: Water ; rt
Riferimento
- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
2.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
3.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
3.3 Reagents: Potassium fluoride Solvents: Water ; rt
2.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
3.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
3.3 Reagents: Potassium fluoride Solvents: Water ; rt
Riferimento
- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
2.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
3.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
2.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
3.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
Riferimento
- New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → -10 °C
1.2 Reagents: Ethyl chloroformate ; 1.5 h, -10 °C
1.3 Reagents: Sodium azide Solvents: Water ; 1.5 h, 0 °C
1.4 Solvents: Toluene ; 2 h, reflux; reflux → rt
1.5 Solvents: Pyridine ; 24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
4.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
4.3 Reagents: Potassium fluoride Solvents: Water ; rt
1.2 Reagents: Ethyl chloroformate ; 1.5 h, -10 °C
1.3 Reagents: Sodium azide Solvents: Water ; 1.5 h, 0 °C
1.4 Solvents: Toluene ; 2 h, reflux; reflux → rt
1.5 Solvents: Pyridine ; 24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
4.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
4.3 Reagents: Potassium fluoride Solvents: Water ; rt
Riferimento
- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine , Ethyl chloroformate ; 1.5 h, -10 °C
1.2 Reagents: Sodium azide Solvents: Water ; 1.5 h, -10 °C → 0 °C
1.3 Solvents: Toluene ; 2 h, reflux
2.1 Reagents: Pyridine Solvents: Toluene ; 24 h, reflux
3.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
4.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
5.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
1.2 Reagents: Sodium azide Solvents: Water ; 1.5 h, -10 °C → 0 °C
1.3 Solvents: Toluene ; 2 h, reflux
2.1 Reagents: Pyridine Solvents: Toluene ; 24 h, reflux
3.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
4.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
5.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
Riferimento
- New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58
Pyrido[3,2-d]pyrimidine, 2-chloro- Raw materials
- (4-methoxyphenyl)methanamine
- 2,4-Dichloropyrido[3,2-D]pyrimidine
- 3-(4-methoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione
- 2-(methoxycarbonyl)pyridine-3-carboxylic acid
- 3-isocyanato-2-Pyridinecarboxylic acid methyl ester
- 1H-pyrido[3,2-d]pyrimidine-2,4-dione
Pyrido[3,2-d]pyrimidine, 2-chloro- Preparation Products
Pyrido[3,2-d]pyrimidine, 2-chloro- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:915302-21-5)Pyrido[3,2-d]pyrimidine, 2-chloro-
Numero d'ordine:A1063500
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:27
Prezzo ($):215.0/615.0
Email:sales@amadischem.com
Pyrido[3,2-d]pyrimidine, 2-chloro- Letteratura correlata
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915302-21-5)Pyrido[3,2-d]pyrimidine, 2-chloro-
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):215.0/615.0